molecular formula C24H18O6 B12529280 1,1'-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione) CAS No. 680576-18-5

1,1'-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione)

Cat. No.: B12529280
CAS No.: 680576-18-5
M. Wt: 402.4 g/mol
InChI Key: DEHUITFJFQKHDT-UHFFFAOYSA-N
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Description

1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione) is a chemical compound with the molecular formula C₂₄H₁₈O₆ It is characterized by the presence of two methoxy groups attached to a phenylene ring, which is further connected to two phenylethane-1,2-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione) typically involves the condensation of 2,5-dimethoxy-1,4-phenylenediamine with benzil under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the diketone groups to diols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Quinones

    Reduction: Diols

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(methyleneoxy)bis(4-methylphenyl)phthalazine
  • 1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(methylene)bis(pyridin-1-ium) chloride
  • 4,4’-((1E,1’E)-(2,5-dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzonitrile

Uniqueness

1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

680576-18-5

Molecular Formula

C24H18O6

Molecular Weight

402.4 g/mol

IUPAC Name

1-[2,5-dimethoxy-4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione

InChI

InChI=1S/C24H18O6/c1-29-19-13-18(24(28)22(26)16-11-7-4-8-12-16)20(30-2)14-17(19)23(27)21(25)15-9-5-3-6-10-15/h3-14H,1-2H3

InChI Key

DEHUITFJFQKHDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C(=O)C2=CC=CC=C2)OC)C(=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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